Dexamethasone 17,21-methylorthovalerate

Description

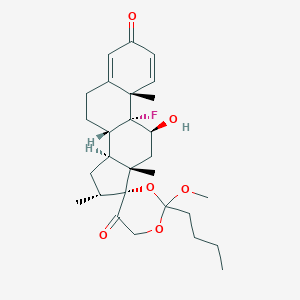

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(4R,8'S,9'R,10'S,11'S,13'S,14'S,16'R)-2-butyl-9'-fluoro-11'-hydroxy-2-methoxy-10',13',16'-trimethylspiro[1,3-dioxane-4,17'-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene]-3',5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H39FO6/c1-6-7-11-26(33-5)34-16-23(32)28(35-26)17(2)13-21-20-9-8-18-14-19(30)10-12-24(18,3)27(20,29)22(31)15-25(21,28)4/h10,12,14,17,20-22,31H,6-9,11,13,15-16H2,1-5H3/t17-,20+,21+,22+,24+,25+,26?,27+,28+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDIYOTVTJVHFJF-TTZIFLTOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1(OCC(=O)C2(O1)C(CC3C2(CC(C4(C3CCC5=CC(=O)C=CC54C)F)O)C)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC1(OCC(=O)[C@@]2(O1)[C@@H](C[C@@H]3[C@@]2(C[C@@H]([C@]4([C@H]3CCC5=CC(=O)C=C[C@@]54C)F)O)C)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H39FO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

490.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1062-64-2 | |

| Record name | Pregna-1,4-diene-3,20-dione, 9-fluoro-11-hydroxy-17,21-[(1-methoxypentylidene)bis(oxy)]-16-methyl-, (11β,16α)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1062-64-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dexamethasone 17,21-methylorthovalerate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001062642 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (11β,16α)-9-fluoro-11-hydroxy-17,21-[(1-methoxypentylidene)bis(oxy)]-16-methylpregna-1,4-diene-3,20-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.635 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DEXAMETHASONE 17,21-METHYLORTHOVALERATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5II1GNB52R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Modifications of Dexamethasone 17,21 Methylorthovalerate

Strategies for Methylorthovalerate Ester Formation at C17 and C21

The primary and most conventional strategy for the formation of the 17,21-methylorthovalerate moiety on the dexamethasone (B1670325) scaffold involves the direct orthoesterification of the parent steroid. um.edu.mt This reaction leverages the proximity of the hydroxyl groups at the C17 and C21 positions. The core of this methodology is the reaction of dexamethasone with a suitable orthoester reagent, specifically a methyl orthovalerate (also known as trimethyl valerate), in the presence of an acid catalyst. um.edu.mtgoogle.com

The general mechanism proceeds via acid catalysis, where the acid protonates the orthoester, making it a better electrophile. The hydroxyl groups of the dexamethasone then act as nucleophiles, attacking the activated orthoester. This process ultimately leads to the formation of a cyclic orthoester structure bridging the C17 and C21 positions of the steroid. The reaction is typically conducted in a polar organic solvent such as tetrahydrofuran (B95107) (THF). um.edu.mt

Key components of this strategy include:

Steroid Substrate: Dexamethasone, which possesses the required cis-diol configuration at C17 and C21.

Orthoester Reagent: A methyl orthovalerate which provides the valerate (B167501) chain and the central orthoester carbon.

Acid Catalyst: Essential for activating the orthoester reagent. Common catalysts include p-toluenesulfonic acid (PTSA) and pyridinium (B92312) p-toluenesulfonate (PPSA). um.edu.mt

Solvent: A suitable polar aprotic solvent, like THF, to dissolve the reactants. um.edu.mt

Synthesis of Dexamethasone 17,21-Methylorthovalerate Precursors and Intermediates

The principal precursor for the synthesis of this compound is dexamethasone itself. The synthesis of dexamethasone is a complex, multi-stage process, often starting from raw materials like hecogenin (B1673031) or other steroid intermediates. chemicalbook.comgoogle.com

A representative synthetic pathway for dexamethasone involves several key transformations of a steroid nucleus:

Introduction of the 16α-methyl group: This is often achieved via a Grignard reaction using methylmagnesium bromide on a suitable pregnane (B1235032) precursor. chemicalbook.comgoogle.com

Formation of the 17α-hydroxyl group: This can be accomplished through enol acetate (B1210297) formation followed by epoxidation and subsequent hydrolysis. chemicalbook.com

Introduction of the 21-hydroxyl group: This typically involves bromination at the C21 position followed by displacement with an acetate group and subsequent hydrolysis. chemicalbook.com

Creation of the 1,4-diene system in the A-ring: This is often accomplished through dehydrogenation, which can be performed chemically or via microbiological methods. chemicalbook.com

Introduction of the 9α-fluoro atom: This crucial step involves the opening of a 9,11-epoxide with hydrofluoric acid. chemicalbook.com

Regioselective and Stereoselective Synthesis Approaches for C17/C21 Modifications

The formation of the 17,21-cyclic orthoester is inherently regioselective due to the spatial arrangement of the 17α- and 21-hydroxyl groups, which favors the formation of a stable five- or six-membered ring system. However, achieving site-specific modifications on the steroid scaffold through traditional chemical methods can be challenging due to the similar reactivity of various hydroxyl groups present in the molecule. rsc.org

For modifications beyond simple orthoesterification, biocatalytic approaches offer superior regioselectivity and stereoselectivity. rsc.org Microbial transformations, utilizing fungi, are a powerful tool for introducing functional groups at specific positions on the steroid nucleus that are difficult to access through conventional chemistry. mdpi.com These reactions are carried out under mild conditions (neutral pH and ambient temperature) and are environmentally benign. mdpi.com

For instance, various fungal strains containing cytochrome P450 monooxygenases can perform highly specific hydroxylations at different positions on a steroid core. mdpi.com While not directly applied to this compound in the provided sources, this principle demonstrates a key strategy for creating diverse analogs. If one were to modify the dexamethasone core prior to orthoesterification, enzymatic methods would be a prime choice for ensuring high regio- and stereocontrol. rsc.org

Emerging Synthetic Techniques for Dexamethasone Orthoesters

While the acid-catalyzed reaction of a diol with an orthoester remains the standard method, emerging techniques focus on improving efficiency, selectivity, and sustainability. A significant area of development is the use of biocatalysis and enzymatic modifications. rsc.org

Enzymatic Acylation and Derivatization: Enzymatic methods provide a highly selective alternative to chemical synthesis for modifying steroid structures. rsc.org For example, specific acetyltransferases have been identified that can achieve highly regioselective and stereoselective acylation of steroid hydroxyl groups. rsc.org This approach could potentially be adapted to create novel orthoester-like structures or to modify the steroid core before the orthoester formation, offering a greener and more precise synthetic route. These biocatalytic processes leverage enzymes like hydrolases, oxidoreductases, and transferases to perform specific transformations. rsc.org

While direct enzymatic synthesis of the orthoester itself is not detailed, the use of enzymes to create specifically functionalized precursors represents an emerging and powerful strategy in advanced steroid synthesis.

Comparative Analysis of Synthetic Routes and Yield Optimization

The optimization of the synthetic route for this compound primarily focuses on the conditions of the orthoesterification step. A key factor influencing the yield is the choice of acid catalyst. um.edu.mt Research has shown that the acidity of the catalyst plays a crucial role, as orthoesters can be sensitive to hydrolysis under strongly acidic conditions. um.edu.mt

A comparative study between two common acid catalysts, p-toluenesulfonic acid (PTSA) and pyridinium p-toluenesulfonate (PPSA), in the synthesis of a steroid orthoester provides clear insights into yield optimization. um.edu.mt

| Catalyst | Acidity | Reaction Time | Estimated Yield |

| p-Toluenesulfonic acid (PTSA) | Stronger Acid | 2 hours | 73% |

| Pyridinium p-toluenesulfonate (PPSA) | Weaker Acid | 2 hours | 90% |

The data indicates that using the less acidic catalyst, PPSA, leads to a significantly higher yield. um.edu.mt This is attributed to a reduction in the acid-catalyzed hydrolysis of the orthoester product, which would otherwise revert it to the starting materials. um.edu.mt Therefore, controlling the acidity of the reaction medium is a critical parameter for maximizing the output of this compound.

Derivatization Strategies for Structure-Activity Relationship Studies (e.g., analogs with modified orthovalerate chains)

Derivatization of the this compound structure is a key strategy for conducting structure-activity relationship (SAR) studies. The goal of such studies is to understand how modifications to the molecule's structure affect its biological activity, stability, and bioavailability. youtube.comrsc.org The orthoester moiety is a prime target for such modifications.

Strategies for creating analogs for SAR studies would involve modifying the orthovalerate chain. This can be achieved by using different orthoester reagents during the synthesis. For example, by replacing methyl orthovalerate with other orthoalkanoates, a series of analogs with varying chain lengths and branching can be produced.

Examples of Potential Modifications:

Chain Length: Using methyl orthoformate, orthoacetate, orthopropionate, or orthohexanoate to create analogs with shorter or longer alkyl chains.

Branching: Employing orthoesters derived from branched-chain carboxylic acids (e.g., isovaleric acid) to study the effects of steric bulk.

Functionalization: Introducing functional groups (e.g., ethers, esters) onto the alkyl chain of the orthoester.

By synthesizing these analogs and evaluating their biological activity, researchers can elucidate the specific structural requirements for optimal interaction with biological targets like the glucocorticoid receptor. youtube.com This understanding is crucial for the rational design of new derivatives with improved therapeutic profiles.

Pharmacological Mechanisms of Action and Molecular Interactions of Dexamethasone 17,21 Methylorthovalerate

Molecular Recognition and Binding Kinetics with Glucocorticoid Receptors

The interaction of Dexamethasone (B1670325) 17,21-methylorthovalerate with glucocorticoid receptors is the initiating step in its pharmacological cascade. This process is governed by the principles of molecular recognition, where the steroid's structure dictates its affinity and specificity for the receptor's ligand-binding pocket.

Dexamethasone, the parent compound, is a potent agonist of the glucocorticoid receptor, binding with high affinity and specificity. wikipedia.orgdroracle.ai It is highly selective for the GR over the mineralocorticoid receptor (MR), which contributes to its minimal mineralocorticoid activity. wikipedia.org The binding affinity (Ki) of dexamethasone for the GR has been reported to be approximately 1.2 nM. wikipedia.org The binding kinetics are complex, involving a rapid initial formation of an unstable complex that is then converted to a stable form with slower kinetics. nih.gov

| Steroid | Relative Binding Affinity (Compared to Dexamethasone) | Key Structural Features |

|---|---|---|

| Dexamethasone | 100 | 9α-fluoro, 16α-methyl |

| Hydrocortisone (B1673445) (Cortisol) | ~4 | Parent glucocorticoid |

| Betamethasone (B1666872) 17-valerate | Higher than parent alcohol | 17α-ester |

| Hydrocortisone 17-valerate | Higher than parent alcohol | 17α-ester |

The 17,21-methylorthovalerate moiety plays a crucial role in modifying the physicochemical properties of the dexamethasone backbone, which in turn affects receptor binding and selectivity. Esterification at the C-17 and C-21 positions generally increases the lipophilicity of the steroid. nih.gov Studies on related compounds have shown that elongating the ester chain from acetate (B1210297) to valerate (B167501) at these positions leads to an increase in both binding affinity for the GR and lipophilicity. nih.gov

The orthoester structure is a key feature. The synthesis of 17α-esters of corticosteroids often proceeds through the formation of a cyclic 17α,21-orthoester intermediate, which is then hydrolyzed. nih.govnih.gov This suggests that Dexamethasone 17,21-methylorthovalerate may be designed for controlled release, with the bulky and lipophilic orthovalerate group facilitating tissue penetration, followed by hydrolysis in situ to release the highly active dexamethasone. This controlled conversion can influence the duration of action and localize the therapeutic effect. The increased lipophilicity can enhance absorption through the skin and cell membranes, while the subsequent hydrolysis ensures that the active compound, dexamethasone, is available to bind to the intracellular GR. uomustansiriyah.edu.iq

Metabolic Transformations and Bioactivation of Dexamethasone 17,21 Methylorthovalerate

Hydrolysis of the 17,21-Methylorthovalerate Ester Linkage in Biological Systems

Dexamethasone (B1670325) 17,21-methylorthovalerate is a prodrug, meaning it is an inactive or less active precursor that is metabolized into the pharmacologically active agent, dexamethasone. The primary step in its bioactivation is the cleavage of the 17,21-methylorthovalerate group. This process is crucial as the liberation of the free dexamethasone is a prerequisite for its therapeutic activity. The rate and extent of this hydrolysis directly influence the pharmacokinetic profile of the released drug.

Enzymatic Pathways Involved in Ester Hydrolysis

The hydrolysis of ester linkages in corticosteroid prodrugs is primarily mediated by a class of enzymes known as esterases. These enzymes are ubiquitously distributed throughout the body, with significant activity found in the plasma, liver, and other tissues. bodorlaboratories.comnih.gov While specific studies detailing the precise esterases involved in the hydrolysis of the methylorthovalerate group are not extensively documented, the metabolism of other corticosteroid esters provides a well-established model.

In human plasma, enzymes such as paraoxonase 1 (PON1), which is associated with high-density lipoprotein (HDL), and human serum albumin (HSA) have been shown to possess hydrolase activity against certain corticosteroid esters. bodorlaboratories.com It is probable that these or similar non-specific esterases are responsible for cleaving the orthoester bond of Dexamethasone 17,21-methylorthovalerate in systemic circulation. Tissue-based esterases, particularly in the liver, also play a significant role in the metabolic conversion of such prodrugs. bodorlaboratories.com The hydrolysis is generally an enzymatic process, though the chemical structure of the ester can also influence its susceptibility to spontaneous, non-enzymatic hydrolysis. nih.gov

Identification of Hydrolytic Metabolites (e.g., free Dexamethasone)

The enzymatic cleavage of the 17,21-methylorthovalerate ester linkage from the parent molecule results in the release of the active moiety. The principal hydrolytic metabolite identified following this bioactivation is free Dexamethasone. nih.gov The other products of this hydrolysis would be metabolites derived from the methylorthovalerate group itself. The generation of free dexamethasone is the critical activation step, allowing the molecule to subsequently interact with glucocorticoid receptors.

Influence of the Methylorthovalerate Group on Compound Stability and Half-Life in Preclinical Models

The conjugation of a chemical group, such as the methylorthovalerate ester, to the dexamethasone backbone is a deliberate strategy to modify the parent drug's physicochemical properties and pharmacokinetic behavior. This modification can enhance stability and alter the half-life of the compound.

Other Metabolic Pathways of this compound (e.g., hydroxylation, oxidation, reduction)

Following the hydrolysis of the methylorthovalerate group, the liberated dexamethasone molecule undergoes further extensive metabolism, primarily in the liver. nih.gov These subsequent pathways are characteristic of dexamethasone itself and are crucial for its eventual elimination from the body.

The most prominent metabolic transformations are Phase I reactions, which include hydroxylation and side-chain cleavage. nih.govresearchgate.netclinpgx.org

Hydroxylation: This is a major metabolic route for dexamethasone. The reaction is catalyzed predominantly by the cytochrome P450 enzyme CYP3A4. nih.govclinpgx.org This leads to the formation of two main metabolites: 6β-hydroxydexamethasone and, to a lesser extent, 6α-hydroxydexamethasone. researchgate.net

Side-Chain Cleavage: Dexamethasone can also undergo cleavage of its C17 side chain. This reaction is thought to be mediated by the enzyme CYP17 (17,20-lyase). nih.gov This process yields androgen-like structures, such as 9α-fluoro-androsta-1,4-diene-11β-hydroxy-16α-methyl-3,17-dione (9αF-A). nih.govclinpgx.org This resulting metabolite can then be a substrate for further hydroxylation. clinpgx.org

Reduction: In some species, the reduction of the 3-carbonyl group in the A-ring of the steroid nucleus has been identified as a metabolic pathway. researchgate.net

The table below summarizes the primary metabolic pathways for dexamethasone after its release from the orthoester prodrug.

| Metabolic Pathway | Key Enzyme(s) | Resulting Metabolite(s) | Primary Location |

|---|---|---|---|

| 6-Hydroxylation | CYP3A4 | 6β-hydroxydexamethasone, 6α-hydroxydexamethasone | Liver |

| Side-Chain Cleavage | CYP17 (17,20-lyase) | 9α-fluoro-androsta-1,4-diene-11β-hydroxy-16α-methyl-3,17-dione (9αF-A) | Kidney, Liver |

| Reduction | Hydroxysteroid dehydrogenases | Reduced dexamethasone | Liver |

Comparative Metabolism Across In Vitro and In Vivo Preclinical Species

The metabolism of dexamethasone and its esters exhibits notable differences across various preclinical species, which is a critical consideration for translational research.

Studies on the hydrolysis of corticosteroid esters in plasma have shown marked species differences. For example, the hydrolysis of certain prednisolone (B192156) esters occurs rapidly in rat and rabbit plasma but more slowly in human plasma. nih.gov Similarly, dexamethasone sodium phosphate (B84403) is hydrolyzed much faster in rat plasma than in sheep or human plasma. researchgate.net These differences are likely due to variations in the types and activity levels of plasma esterases. nih.gov

Following hydrolysis, the metabolism of dexamethasone itself also shows significant interspecies variability. In vitro studies using liver fractions from different mammalian species have demonstrated both quantitative and qualitative differences in metabolite profiles. drugbank.com

Rat: The metabolic profile in male rats is considered the closest to that of humans. drugbank.com However, the formation of 6-hydroxylated metabolites is sex-specific, being significantly higher in male rats compared to females. drugbank.com

Hamster: The hamster exhibits the most extensive 6-hydroxylation activity among the species studied. drugbank.com

Human: In human liver microsomes, 6-hydroxylation is the predominant pathway, whereas in human kidney fractions, side-chain cleavage is more prominent. nih.gov

These species-specific differences in both ester hydrolysis and subsequent steroid metabolism underscore the importance of selecting appropriate animal models in preclinical studies.

| Species | Key Metabolic Features of Dexamethasone |

|---|---|

| Human | Predominant 6-hydroxylation in liver; significant side-chain cleavage in kidney. nih.gov |

| Rat | Metabolic profile closest to humans; 6-hydroxylation is sex-specific (male >> female). drugbank.com Ester hydrolysis is very rapid compared to humans. researchgate.net |

| Hamster | Highest rate of 6-hydroxylation among species tested. drugbank.com |

| Rabbit | Shows rapid hydrolysis of some corticosteroid esters. nih.gov |

Preclinical Pharmacodynamic and Mechanistic Investigations of Dexamethasone 17,21 Methylorthovalerate

In Vitro Cellular Models for Pharmacological Characterization

In vitro cellular models are crucial for the initial pharmacological assessment of new chemical entities like Dexamethasone (B1670325) 17,21-methylorthovalerate. These systems allow for the detailed study of molecular interactions and cellular responses in a controlled environment.

Assays for Glucocorticoid Receptor Transactivation and Transrepression

The biological effects of glucocorticoids are mediated by the glucocorticoid receptor (GR), which functions as a ligand-dependent transcription factor. The binding of a glucocorticoid agonist, such as dexamethasone, initiates two primary modes of action on gene expression: transactivation and transrepression. pnas.org

Transactivation involves the GR homodimerizing and binding directly to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes. nih.gov This process generally upregulates the transcription of genes, including those with anti-inflammatory properties, but is also associated with many of the metabolic side effects of glucocorticoids. pnas.orgresearchgate.net

Transrepression , conversely, is considered the primary mechanism for the broad anti-inflammatory effects of glucocorticoids. pnas.org In this pathway, the ligand-activated GR monomer does not bind directly to DNA but interacts with other transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), inhibiting their pro-inflammatory activity. pnas.orgresearchgate.net

Assays to characterize these activities for a compound like Dexamethasone 17,21-methylorthovalerate would typically involve reporter gene assays in cell lines (e.g., human pulmonary A549 cells). nih.gov In these assays, cells are transfected with a plasmid containing a reporter gene (like luciferase) under the control of either a GRE-containing promoter (for transactivation) or an NF-κB-responsive promoter (for transrepression). The potency of the compound is determined by its ability to induce (transactivation) or inhibit (transrepression) the reporter gene's expression. The goal in developing new glucocorticoid derivatives is often to find compounds that show a strong dissociation between these two functions, favoring potent transrepression with minimal transactivation to improve the therapeutic index. pnas.org

Table 1: Comparison of Glucocorticoid Receptor (GR) Mechanisms

| Feature | Transactivation | Transrepression |

|---|---|---|

| GR Form | Homodimer | Monomer |

| DNA Binding | Direct binding to Glucocorticoid Response Elements (GREs) | No direct DNA binding; protein-protein interaction |

| Primary Target | GREs in gene promoter regions | Transcription factors (e.g., NF-κB, AP-1) |

| Effect on Gene Expression | Primarily activation/upregulation | Primarily repression/downregulation of inflammatory genes |

| Associated Clinical Effects | Therapeutic anti-inflammatory effects and metabolic side effects | Primary therapeutic anti-inflammatory and immunosuppressive effects |

This table provides a conceptual overview of the two primary genomic mechanisms of glucocorticoid receptor action.

Cellular Anti-inflammatory and Immunosuppressive Potency Determination

The anti-inflammatory and immunosuppressive potency of this compound would be evaluated in various immune cell culture models. A key model involves the use of macrophages, such as the RAW264.7 cell line, stimulated with lipopolysaccharide (LPS) to induce an inflammatory response. nih.gov The potency of the compound is measured by its ability to inhibit the production of pro-inflammatory mediators like nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and various interleukins (e.g., IL-6). nih.gov

Similarly, immunosuppressive potential is often assessed using lymphocyte proliferation assays. nih.gov In this system, peripheral blood mononuclear cells (PBMCs) are stimulated to proliferate with mitogens. The test compound's ability to inhibit this proliferation is quantified, often by determining the IC50 value (the concentration that produces 50% inhibition). nih.gov The potency of different corticosteroids in these assays has been shown to correlate well with their relative affinity for the glucocorticoid receptor. nih.gov For a derivative like this compound, it is hypothesized that the orthoester moiety is hydrolyzed to release the active dexamethasone, which then exerts its effect. researchgate.net The rate of this hydrolysis could influence the onset and duration of action observed in these cellular models.

Suppression of dendritic cell maturation is another important aspect of glucocorticoid-mediated immunosuppression. nih.govresearchgate.net In vitro studies would assess the compound's ability to prevent the maturation of monocyte-derived dendritic cells, a key step in initiating adaptive immune responses. nih.govresearchgate.net

Investigations into Metabolic Regulation at the Cellular Level

Glucocorticoids have profound effects on cellular metabolism. In vitro studies using cell lines such as hepatocytes, adipocytes, or peripheral blood mononuclear cells (PBMCs) are used to investigate these effects. jci.orgnih.govnih.gov For instance, studies on isolated rat adipocytes have shown that dexamethasone directly inhibits the glucose transport system, leading to decreased glucose oxidation. jci.org

In other models, such as cultured hepatocytes, dexamethasone has been shown to induce gluconeogenesis and affect the synthesis of proteins like albumin. nih.gov More recent studies using techniques like metabolic flux analysis in PBMCs have demonstrated that dexamethasone can prevent the glycolytic switch typically seen in LPS-stimulated inflammatory cells and can lower mitochondrial respiration. nih.gov Investigating this compound in these systems would reveal its specific impact on glucose uptake, glycolysis, and mitochondrial function, which are linked to both its therapeutic actions and potential metabolic side effects. nih.gov

Ex Vivo Tissue and Organ Culture Studies

Ex vivo studies bridge the gap between in vitro cell culture and in vivo animal models. These studies utilize intact tissue or organ samples cultured outside the body, preserving some of the complex cellular interactions of the native environment. For a topically intended agent, a relevant model could involve human or animal skin explants. These explants can be subjected to inflammatory stimuli, and the ability of topically applied this compound to reduce inflammatory markers within the tissue would be assessed. Another application is in cartilage research, where osteochondral grafts can be cultured and treated to evaluate the anti-inflammatory and chondroprotective effects of a compound in a joint-like tissue environment. nih.gov While specific ex vivo studies on this compound are not prominent in the literature, this methodology remains a valuable tool in preclinical pharmacodynamic assessment.

In Vivo Animal Models for Efficacy and Mechanistic Elucidation

In vivo animal models are indispensable for evaluating the therapeutic efficacy and understanding the mechanisms of action of a compound in a complex biological system. nih.gov

Anti-inflammatory Models

A variety of animal models are used to test the anti-inflammatory potency of corticosteroids, particularly for topical application. nih.govnih.gov

One of the most common is the croton oil-induced ear edema model in mice or rats. researchgate.netnih.govasianjpr.com Croton oil is a potent irritant that, when applied to the ear, causes a robust and measurable inflammatory response characterized by edema (swelling). nih.govasianjpr.com The test compound is applied topically to the ear, and its efficacy is determined by the degree to which it reduces the swelling compared to a vehicle control. researchgate.netnih.gov This model is effective for screening both steroidal and non-steroidal anti-inflammatory drugs. nih.govasianjpr.com

Another widely used model is contact hypersensitivity, where an animal is first sensitized to a hapten (e.g., oxazolone) and then challenged by applying the hapten to the ear. nih.gov This induces an immune-mediated inflammatory reaction. The ability of a topically applied corticosteroid to suppress this reaction provides a measure of its immunosuppressive and anti-inflammatory activity. nih.gov Other models include histamine-induced wheal suppression tests in rabbits to assess anti-allergic effects and laser-induced inflammation to evaluate efficacy in preventing acute inflammatory responses. epa.govmdpi.com

Table 2: Common In Vivo Models for Topical Anti-inflammatory Efficacy

| Model | Animal | Inducing Agent | Primary Endpoint Measured | Relevance |

|---|---|---|---|---|

| Ear Edema | Mouse, Rat | Croton Oil / TPA | Ear thickness or weight | Acute irritant inflammation |

| Contact Hypersensitivity | Mouse | Oxazolone / DNFB | Ear thickness or weight | Immune-mediated (allergic) inflammation |

| Wheal Suppression | Rabbit | Histamine (B1213489) | Area of wheal formation | Anti-allergic / vascular permeability effects |

| Laser-Induced Erythema | Mouse | CO2 Laser | Skin redness (erythema), histology | Acute inflammatory response to thermal injury |

This table summarizes key characteristics of preclinical animal models used to evaluate the efficacy of topical anti-inflammatory compounds.

Immunosuppression Models

Preclinical studies in animal models have demonstrated the immunosuppressive potential of dexamethasone 17-valerate, often inferred from its effects on lymphoid organs. In a comparative toxicity study in rats, topical application of 0.12% dexamethasone 17-valerate ointment for 30 days was evaluated for its effects on various parameters, including the lymphatic system. The study noted pathological changes in the thymus, mesenteric lymph nodes, and spleen. nih.gov

Furthermore, another study investigating the topical anti-inflammatory activity of dexamethasone 17-valerate in mice and rats observed systemic effects such as a decrease in the weight of the adrenal glands and thymus. nih.gov The reduction in thymus weight is a key indicator of corticosteroid-induced immunosuppression, reflecting the depletion of thymocytes. These findings suggest that while dexamethasone 17-valerate is designed for topical action, systemic absorption can lead to measurable immunosuppressive effects.

Molecular and Cellular Biomarker Analysis in Preclinical Tissues

Detailed molecular and cellular biomarker analysis specifically for this compound or dexamethasone 17-valerate in preclinical tissues is not extensively reported in the available scientific literature. General studies on dexamethasone have identified a range of potential biomarkers associated with its use, including effects on cellular amino acid metabolism and the cell cycle. nih.gov In veal calves, illicit treatment with dexamethasone led to differential expression of multiple transcriptional biomarkers in muscle tissue, such as MT2A, MYF5, and FKBP5. mdpi.com However, these findings relate to the parent compound, and specific biomarker signatures for its esters have not been elucidated.

Pharmacological Activity Assessment in Specific Preclinical Disease Models

The pharmacological activity of dexamethasone 17-valerate has been assessed in several preclinical models of inflammation. In a study using mice and rats, a 0.12% ointment of dexamethasone 17-valerate demonstrated significant anti-inflammatory effects. nih.gov

Key findings from these preclinical disease models include:

Inhibition of Superficial Inflammation: Dexamethasone 17-valerate markedly inhibited increased vascular permeability induced by histamine or bradykinin (B550075) in rats. It also suppressed edema in the mouse ear caused by croton oil. nih.gov

Rat Paw Edema Models: The compound significantly inhibited paw edema induced by various inflammatory agents, including carrageenan, yeast, nystatin, and mustard. nih.gov

Granulation Tissue Proliferation: In a model of subcutaneous paper disk implantation in rats, dexamethasone 17-valerate inhibited the proliferation of granulation tissue. nih.gov

Adjuvant-Induced Arthritis: The compound was shown to reduce the swelling in the non-treated foot of adjuvant arthritic rats. nih.gov

Delayed-Type Hypersensitivity: Dexamethasone 17-valerate was effective in inhibiting the delayed-type hypersensitivity reaction induced by picryl chloride. nih.gov

These studies collectively establish the potent anti-inflammatory activity of dexamethasone 17-valerate across a range of preclinical models that mimic different aspects of inflammatory diseases.

Comparative Preclinical Efficacy and Potency with Reference Corticosteroids

The preclinical efficacy and potency of dexamethasone 17-valerate have been compared with other corticosteroids, including the parent compound dexamethasone, as well as betamethasone (B1666872) 17-valerate, beclomethasone (B1667900) 17,21-dipropionate, and hydrocortisone (B1673445) 17-butyrate. nih.gov

A study comparing the topical anti-inflammatory activity of 0.12% dexamethasone 17-valerate ointment with 0.12% dexamethasone and 0.12% betamethasone 17-valerate found their inhibitory activity on acute inflammatory responses to be similar. nih.gov However, in the carrageenan-induced paw edema model, topically applied dexamethasone 17-valerate had a similar potency to dexamethasone, but was less potent when administered orally. nih.gov

With regard to systemic anti-inflammatory effects, the inhibitory activity of dexamethasone 17-valerate on granulation tissue proliferation and adjuvant-induced arthritis in distant areas was lower than that of dexamethasone. nih.gov This suggests a more localized action with potentially fewer systemic side effects compared to the parent drug. A comparative toxicity study in rats also indicated that the toxicities of dexamethasone 17-valerate were comparable to those of betamethasone 17-valerate. nih.gov

The following table summarizes the comparative anti-inflammatory activity of dexamethasone 17-valerate and reference corticosteroids in a preclinical model.

| Preclinical Model | Dexamethasone 17-Valerate | Dexamethasone | Betamethasone 17-Valerate |

| Carrageenan-Induced Paw Edema (Topical) | Similar to Dexamethasone | - | Similar to Dexamethasone 17-Valerate |

| Carrageenan-Induced Paw Edema (Oral) | Less potent than Dexamethasone | - | - |

| Granulation Tissue Proliferation | Lower than Dexamethasone | - | - |

| Adjuvant-Induced Arthritis | Lower than Dexamethasone | - | - |

| Delayed-Type Hypersensitivity | Equivalent to Dexamethasone | Equivalent to Dexamethasone 17-Valerate | Equivalent to Dexamethasone 17-Valerate |

Analytical Chemistry and Bioanalytical Methodologies for Dexamethasone 17,21 Methylorthovalerate Research

Development and Validation of Chromatographic Methods

Chromatographic techniques are central to the separation and quantification of Dexamethasone (B1670325) 17,21-methylorthovalerate from complex mixtures, ensuring its purity and enabling accurate content analysis.

High-Performance Liquid Chromatography (HPLC) for Purity and Content Analysis

High-Performance Liquid Chromatography (HPLC) stands as a primary tool for assessing the purity and determining the concentration of Dexamethasone 17,21-methylorthovalerate. A validated HPLC method would provide a reliable means to separate the active pharmaceutical ingredient from any impurities, degradation products, or other components within a sample.

While specific validated methods for this compound are not widely published, the development of such a method would follow established principles for related corticosteroids. A typical reversed-phase HPLC method would be developed and validated according to International Conference on Harmonisation (ICH) guidelines. scielo.br

Method Development Parameters:

Column: A common choice would be a C18 column (e.g., Lichrospher 100 RP-18, 250 mm x 4 mm i.d., 5 µm particle size), which separates compounds based on their hydrophobicity. scielo.brpensoft.net

Mobile Phase: An isocratic or gradient mobile phase consisting of a mixture of an aqueous component (like a phosphate (B84403) buffer) and an organic solvent (such as acetonitrile (B52724) or methanol) would be optimized to achieve the best separation. researchgate.netresearchgate.net For example, a mobile phase of methanol (B129727) and water in a 65:35 (v/v) ratio has been used for the analysis of dexamethasone acetate (B1210297). scielo.brpensoft.net

Detection: A UV-Vis detector is commonly employed, with the detection wavelength set at the absorbance maximum of the compound, which for many dexamethasone derivatives is around 240 nm. pensoft.netresearchgate.net

Flow Rate and Injection Volume: These would be optimized to ensure sharp peaks and good resolution, with a typical flow rate of 1.0 mL/min and an injection volume of 20 µL. scielo.brpensoft.net

Validation of the HPLC method would involve assessing:

Linearity: Demonstrating a direct proportionality between the detector response and the concentration of the analyte over a specified range. scielo.br

Precision: Ensuring that repeated measurements of the same sample provide similar results (repeatability and intermediate precision). scielo.br

Accuracy: Determining the closeness of the measured value to the true value, often assessed through recovery studies. scielo.br

Specificity: The ability of the method to exclusively measure the analyte of interest in the presence of other components.

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

The following interactive table illustrates the typical parameters that would be defined in a validated HPLC method for this compound.

| Parameter | Typical Value/Condition |

| Chromatograph | High-Performance Liquid Chromatograph |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water or Methanol:Water (isocratic or gradient) |

| Flow Rate | 1.0 mL/min |

| Detector | UV-Vis at ~240 nm |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

| Injection Volume | 20 µL |

| Retention Time | To be determined experimentally |

Gas Chromatography (GC) for Volatile Metabolite Profiling

Gas Chromatography (GC), particularly when coupled with a mass spectrometer (GC-MS), is a powerful technique for the analysis of volatile compounds. In the context of this compound, GC would be primarily employed for the profiling of its volatile metabolites. It is important to note that due to the low volatility of corticosteroids, derivatization is often necessary to convert them into more volatile compounds suitable for GC analysis. tue.nl

The process would typically involve:

Sample Preparation: Extraction of metabolites from a biological matrix (e.g., urine, plasma).

Derivatization: Chemical modification of the metabolites to increase their volatility and thermal stability. This could involve reactions such as silylation or methoximation. tue.nl

GC Separation: The derivatized sample is injected into the GC, where the volatile compounds are separated based on their boiling points and interactions with the stationary phase of the GC column.

MS Detection: The separated compounds are then introduced into a mass spectrometer for identification based on their mass-to-charge ratio and fragmentation patterns.

This methodology would allow for the identification and quantification of various volatile metabolites, providing insights into the metabolic pathways of this compound.

Advanced Spectroscopic Techniques for Structural Characterization and Confirmation

Spectroscopic techniques are indispensable for the unambiguous structural elucidation and confirmation of this compound.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule with a high degree of confidence. For this compound (C₂₈H₃₉FO₆), the theoretical exact mass can be calculated and compared to the experimentally measured mass. nih.gov

Key applications of HRMS in the study of this compound include:

Accurate Mass Measurement: Confirming the elemental formula of the parent molecule. The calculated monoisotopic mass of this compound is 490.27307 g/mol . nih.gov

Fragmentation Analysis (MS/MS): By inducing fragmentation of the parent ion, HRMS can provide information about the structure of the molecule. The resulting fragment ions can be analyzed to piece together the molecular structure. While specific fragmentation pathways for this compound are not documented, they would be expected to involve characteristic losses from the steroid backbone and the methylorthovalerate group. researchgate.netnih.gov

The following table outlines the key computed properties for this compound. nih.gov

| Property | Value |

| Molecular Formula | C₂₈H₃₉FO₆ |

| Molecular Weight | 490.6 g/mol |

| Monoisotopic Mass | 490.27306712 Da |

| XLogP3 | 4.4 |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 6 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the complete structural elucidation of organic molecules in solution. A full suite of NMR experiments would be required to unambiguously determine the structure of this compound and assign all proton (¹H) and carbon (¹³C) signals. nih.gov

Key NMR experiments and their applications would include:

¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.

¹³C NMR: Shows the number of different types of carbon atoms in the molecule.

2D NMR (COSY, HSQC, HMBC): These experiments reveal correlations between different nuclei.

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other.

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with the carbon atoms to which they are directly attached.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the molecular skeleton.

¹⁹F NMR: Given the presence of a fluorine atom, ¹⁹F NMR would be used to confirm its presence and chemical environment.

Solid-state NMR could also be employed to study the structure and dynamics of the compound in its crystalline form. nih.govsemanticscholar.org

Infrared (IR) and UV-Vis Spectroscopy for Functional Group Analysis

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information about the functional groups present in a molecule and its electronic transitions, respectively.

Infrared (IR) Spectroscopy: IR spectroscopy measures the vibrations of bonds within a molecule. The resulting spectrum shows absorption bands at specific frequencies corresponding to different functional groups. For this compound, characteristic IR absorption bands would be expected for:

O-H stretching (from the hydroxyl group)

C=O stretching (from the ketone groups)

C-O stretching (from the ether and orthoester groups)

C-F stretching

C=C stretching (from the alkene groups in the steroid A-ring)

UV-Vis Spectroscopy: UV-Vis spectroscopy provides information about conjugated systems within a molecule. The α,β-unsaturated ketone system in the A-ring of the dexamethasone steroid core is a strong chromophore that would produce a characteristic absorption maximum in the UV region, typically around 240 nm for similar corticosteroids. researchgate.net This property is often exploited for quantitative analysis in HPLC, as mentioned earlier.

Impurity Profiling and Degradation Pathway Analysis

Impurity profiling is a critical component of drug development and manufacturing, aimed at identifying and quantifying impurities that may arise during synthesis or degradation. synthinkchemicals.com These studies are essential for ensuring the safety, efficacy, and quality of the final pharmaceutical product.

Identification and Characterization of Synthetic Impurities

The synthesis of complex steroid molecules like this compound can introduce various process-related impurities. These can include starting materials, intermediates, byproducts from side reactions, and isomers. google.com The manufacturing process for dexamethasone and its derivatives can be lengthy and complex, sometimes involving numerous steps which can introduce impurities. google.com

The identification and characterization of these synthetic impurities are crucial. Techniques such as High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for this purpose. nih.gov Isomeric impurities, which have the same molecular formula but different structural arrangements, can be particularly challenging to separate and identify. For example, Betamethasone (B1666872), the 16β-epimer of Dexamethasone (which is the 16α-epimer), is a common process-related impurity that requires specific analytical methods for differentiation.

Table 1: Potential Synthetic Impurities in Dexamethasone Derivatives

| Impurity Name | Potential Origin | Common Analytical Techniques |

| Betamethasone (16β-epimer) | Isomeric impurity from synthesis | HPLC, LC-MS/MS |

| Unreacted Dexamethasone | Incomplete reaction starting material | HPLC, UPLC |

| Synthetic Intermediates | Byproducts of multi-step synthesis | LC-MS, GC-MS, NMR |

| Reagent-related impurities | Residual reagents or catalysts | Varies (e.g., GC for volatile solvents) |

| Dexamethasone enol aldehyde | Byproduct of side reactions | LC-MS/MS |

This table is illustrative and based on general knowledge of steroid synthesis; specific impurities for this compound would require process-specific investigation.

Elucidation of Degradation Products and Mechanisms

This compound, like other corticosteroids, is susceptible to degradation under various environmental conditions. Forced degradation studies are intentionally performed to understand the degradation pathways and to develop stability-indicating analytical methods. biopharminternational.comasianjpr.com These studies expose the drug substance to stress conditions such as acid, base, oxidation, heat, and light. ajrconline.orgijnrd.org

The orthoester linkage in this compound is particularly susceptible to hydrolysis, which would likely be a primary degradation pathway. Hydrolysis would cleave the orthoester to yield dexamethasone and related valerate (B167501) esters. The dexamethasone core itself can undergo further degradation.

Common degradation pathways for the dexamethasone steroid nucleus include:

Oxidation: The C17-C21 side chain is prone to oxidation. A major oxidative degradation product identified for dexamethasone is 17-oxo-dexamethasone. researchgate.net This can be formed under oxidative stress, for example, by exposure to peroxides. asianjpr.com

Hydrolysis: Under acidic or basic conditions, ester groups can hydrolyze. For this compound, this would primarily affect the orthoester group.

Dehydration and other reactions: Other reactions such as dehydration, reduction, and defluorination have also been proposed as potential degradation routes for the dexamethasone molecule under various conditions. researchgate.netbohrium.com

A study on dexamethasone in an aqueous phosphate-buffered saline solution identified up to 13 different degradation products, highlighting the complexity of its degradation profile. nih.gov The characterization of these degradants is typically achieved using techniques like LC-MS/MS, which can separate the compounds and provide structural information based on their mass-to-charge ratio and fragmentation patterns. researchgate.net

Table 2: Major Degradation Pathways and Products for Dexamethasone Core

| Stress Condition | Primary Mechanism | Key Degradation Products |

| Acid/Base | Hydrolysis | Dexamethasone (from orthoester cleavage), Dexamethasone enol aldehyde |

| Oxidation (e.g., H₂O₂) | Oxidation of side chain | 17-oxo-dexamethasone, Dexamethasone-21-oic acid researchgate.netresearchgate.net |

| Heat / Light (Photolysis) | Various (Oxidation, rearrangement) | Multiple minor degradation products nih.gov |

| Biodegradation | Hydroxylation, Oxidation | 6β-hydroxydexamethasone, 17-oxodexamethasone researchgate.net |

Bioanalytical Methodologies for Quantification in Biological Matrices

To understand the behavior of this compound in a biological system, highly sensitive and specific analytical methods are required to measure its concentration in matrices like plasma, serum, and tissue. brasilapoio.com.br

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Pharmacokinetic Studies in Preclinical Models

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying drugs and their metabolites in biological fluids due to its high sensitivity, specificity, and reliability. brasilapoio.com.brnih.gov It is the preferred method for pharmacokinetic studies, which examine the absorption, distribution, metabolism, and excretion (ADME) of a drug. nih.govresearchgate.net

The development of a robust LC-MS/MS method for this compound would involve several key steps:

Sample Preparation: This is a critical step to remove interferences from the biological matrix. Common techniques include protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE). nih.govresearchgate.net For steroids, SPE often provides a cleaner extract and better recovery. nih.gov

Chromatographic Separation: A reversed-phase HPLC or UHPLC column (e.g., C18) is typically used to separate the analyte from endogenous matrix components. nih.gov A gradient elution with a mobile phase consisting of an aqueous component (like water with formic acid) and an organic solvent (like acetonitrile or methanol) is common. nih.govsynnovis.co.uk

Mass Spectrometric Detection: A triple quadrupole mass spectrometer is used for detection, typically in positive electrospray ionization (ESI) mode. The method operates in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions for the analyte and an internal standard are monitored, providing excellent selectivity and sensitivity. nih.gov For dexamethasone, a common transition is m/z 393.0 → 147.1. nih.gov

The method must be validated according to regulatory guidelines, assessing parameters like linearity, accuracy, precision, selectivity, and stability. nih.govuu.nl Such validated methods can achieve low limits of quantification (LLOQ), often in the low ng/mL or even pg/mL range, which is essential for characterizing the full pharmacokinetic profile. nih.govnih.gov

Table 3: Typical Parameters for an LC-MS/MS Method for Dexamethasone Quantification

| Parameter | Typical Condition/Value |

| Sample Preparation | Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) nih.gov |

| Chromatography | Reversed-phase C18 column nih.gov |

| Mobile Phase | Acetonitrile/Water or Methanol/Water with 0.1% Formic Acid nih.govsynnovis.co.uk |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Detection Mode | Multiple Reaction Monitoring (MRM) nih.gov |

| Internal Standard | Deuterated Dexamethasone (e.g., Dexamethasone-d4) or a structural analog (e.g., Prednisolone) nih.govnih.gov |

| Linear Range | ~0.2 - 500 ng/mL (Varies by method) nih.govnih.gov |

Development of Immunoassays for Research Applications

The key stages in developing a research immunoassay are:

Hapten Synthesis: The drug molecule is chemically modified to introduce a reactive group, for example, by creating a succinic anhydride (B1165640) or carboxymethylthio derivative of dexamethasone. tandfonline.comnih.gov This allows it to be conjugated to a larger carrier molecule.

Conjugation to Carrier Protein: The synthesized hapten is covalently bonded to a large immunogenic protein, such as bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH). nih.gov This conjugate is now large enough to elicit an immune response.

Immunization and Antibody Production: The conjugate is used to immunize an animal (e.g., a rabbit or mouse). nih.gov The animal's immune system produces polyclonal or monoclonal antibodies that can recognize the dexamethasone hapten. tandfonline.com

Assay Development: A competitive immunoassay format is typically developed. In this format, the antibody is incubated with a sample containing the unknown amount of the drug and a known amount of an enzyme-labeled version of the drug. The free drug from the sample competes with the labeled drug for the limited antibody binding sites. The amount of bound enzyme is inversely proportional to the concentration of the drug in the sample.

While highly sensitive, a significant challenge for immunoassays is potential cross-reactivity. The antibodies may bind to structurally similar endogenous steroids (like cortisol) or other related drug molecules, which can limit the assay's specificity compared to LC-MS/MS. nih.gov However, for rapid screening of many samples in a research context, a well-characterized immunoassay can be a valuable tool. tandfonline.comresearchgate.net

Computational and Theoretical Chemistry Approaches in Dexamethasone 17,21 Methylorthovalerate Research

Molecular Docking and Ligand-Receptor Interaction Modeling with Glucocorticoid Receptors

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. For Dexamethasone (B1670325) 17,21-methylorthovalerate, the primary target is the glucocorticoid receptor (GR). Docking studies are crucial for understanding the specific molecular interactions that govern binding affinity and selectivity.

Research on various glucocorticoid esters demonstrates that modifications at the 17 and 21 positions significantly influence receptor binding. sci-hub.senih.gov Modeling studies show that the ligand-binding pocket of the GR can accommodate these ester side chains. Specifically, GC 17-esters show a good fit, which corresponds to their high receptor-binding affinity. sci-hub.senih.gov The orthovalerate group of Dexamethasone 17,21-methylorthovalerate would be positioned within this pocket, and its interactions with key amino acid residues would be analyzed.

| Parameter | Value | Key Interacting Residues | Source |

|---|---|---|---|

| Docking Score | -14.3 | ASN564, THR739, GLN642, ARG611 | nih.gov |

| Binding Energy (kcal/mol) | -147.48 |

Molecular Dynamics Simulations to Investigate Conformational Dynamics and Stability

MD simulations are used to assess the stability of the docked complex, often by calculating the root-mean-square deviation (RMSD) of the protein backbone and the ligand over the simulation period. A stable RMSD value indicates that the complex has reached equilibrium. For the dexamethasone-GR complex, simulations have shown that it reaches relative stability, confirming a stable binding. um.ac.ir

Simulations involving various GC esters have revealed that amino acids near the D-ring of the steroid, which is where the C17 and C21 modifications are located, exhibit greater RMSD values. sci-hub.se This increased flexibility, particularly around residues like Met-639, suggests an "induced fit" mechanism where the receptor pocket adapts to accommodate the bulky ester groups. sci-hub.se An MD simulation of this compound would similarly explore the conformational changes in both the ligand and the receptor, verifying the stability of key hydrogen bonds and hydrophobic interactions predicted by docking.

| GR-Ligand Complex | RMSD (Å) |

|---|---|

| GR–Betamethasone (B1666872) 17,21-dipropionate (BMDP) | 1.92 |

| GR–Prednicarbate (PC) | 2.77 |

| GR–Clobetasol Propionate (CLP) | 2.39 |

| GR–Betamethasone Valerate (B167501) (BMV) | 1.80 |

| GR–Prednisolone (B192156) 17-ethylcarbonate (P17EC) | 1.54 |

Quantitative Structure-Activity Relationship (QSAR) Analysis of 17,21-Modified Dexamethasone Derivatives

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method that correlates the chemical structure of a series of compounds with their biological activity. For 17,21-modified dexamethasone derivatives, QSAR models can predict the binding affinity to the GR based on various molecular descriptors.

A 3D-QSAR model was successfully generated for a series of 11 different steroids, including various esters, to predict their binding affinity to the GR. sci-hub.senih.gov This model, which was based on the receptor-docked conformations of the ligands, demonstrated high statistical significance and predictive power. sci-hub.senih.gov Such a model could be used to predict the activity of this compound and guide the design of new derivatives with potentially higher affinity.

The descriptors used in QSAR models for glucocorticoids often relate to properties like lipophilicity, molecular shape, and electronic features. For instance, in a study of 17β-carboxamide derivatives of dexamethasone, descriptors related to molecular topology and connectivity were found to significantly influence lipophilicity, a key factor for activity. akjournals.com A QSAR study encompassing this compound would involve calculating a wide range of descriptors to identify the key structural features of the orthovalerate group that contribute positively or negatively to its binding affinity.

| Parameter | Value | Description |

|---|---|---|

| Correlation Coefficient (r²) | 0.98 | Measures the goodness of fit of the model. |

| Leave-one-out Cross Validation (q²) | 0.79 | Indicates the internal predictive ability of the model. |

| Standard Error of Prediction | 0.33 | Measures the accuracy of predictions for an external test set. |

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties in Preclinical Species

In silico ADME prediction involves using computational models to estimate the pharmacokinetic properties of a drug candidate early in the discovery process. nih.gov These predictions are crucial for assessing the drug-likeness of a compound like this compound and anticipating its behavior in preclinical species.

ADME properties are predicted based on a molecule's physicochemical characteristics, such as molecular weight, lipophilicity (logP), polar surface area (PSA), and the number of hydrogen bond donors and acceptors. While specific preclinical ADME predictions for this compound are not published, its properties can be calculated and compared against established ranges for orally bioavailable drugs (e.g., Lipinski's Rule of Five).

For instance, the parent compound dexamethasone is known to have high gastrointestinal absorption. nih.gov The addition of the methylorthovalerate group increases the lipophilicity of the molecule, which could enhance its absorption and distribution into tissues but may also impact its metabolic profile and clearance rate. In silico tools can predict interactions with metabolic enzymes, such as cytochrome P450s, and transporters, providing a comprehensive preclinical ADME profile. um.ac.irnih.gov

| Property | Value | Significance in ADME |

|---|---|---|

| Molecular Weight | 490.6 g/mol | Influences diffusion and absorption. |

| XLogP3 | 4.4 | Measure of lipophilicity, affects absorption and distribution. |

| Hydrogen Bond Donors | 1 | Affects solubility and membrane permeability. |

| Hydrogen Bond Acceptors | 6 | Affects solubility and membrane permeability. |

| Polar Surface Area | 82.1 Ų | Relates to membrane permeability and transport. |

Quantum Chemical Calculations for Electronic Structure and Reactivity Studies

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic structure, molecular geometry, and reactivity of a molecule at the atomic level. researchgate.net These methods provide insights into properties that are difficult to measure experimentally.

Studies on dexamethasone have used DFT to analyze its molecular electrostatic potential (MEP), which identifies the electron-rich and electron-deficient regions of the molecule. researchgate.net The oxygen atoms of the carbonyl and hydroxyl groups are typically the most electron-rich sites, making them key points for electrophilic attack and hydrogen bonding. researchgate.netresearchgate.net The analysis of frontier molecular orbitals (HOMO and LUMO) helps in understanding the molecule's chemical reactivity and kinetic stability; a large HOMO-LUMO energy gap implies high stability. researchgate.net

For this compound, quantum chemical calculations would be employed to understand how the addition of the orthovalerate group alters the electronic distribution across the steroid scaffold. This would involve optimizing the molecule's 3D geometry and calculating its electronic properties. Such calculations can help explain the compound's reactivity, stability, and the nature of its interactions with the glucocorticoid receptor, complementing the findings from molecular docking and dynamics simulations. researchgate.net

| Parameter | Value (eV) | Significance |

|---|---|---|

| EHOMO (Highest Occupied Molecular Orbital) | -6.73 | Relates to the ability to donate electrons. |

| ELUMO (Lowest Unoccupied Molecular Orbital) | -1.89 | Relates to the ability to accept electrons. |

| Energy Gap (ΔE) | 4.84 | Indicates chemical reactivity and kinetic stability. |

| Global Hardness | 2.42 | Measures resistance to change in electron distribution. |

| Electronegativity | 4.31 | Describes the power to attract electrons. |

Future Research Directions and Emerging Paradigms in Dexamethasone 17,21 Methylorthovalerate Science

Design and Synthesis of Next-Generation 17,21-Modified Dexamethasone (B1670325) Analogs

The future design and synthesis of next-generation 17,21-modified dexamethasone analogs will likely focus on creating compounds with enhanced tissue specificity and controlled release profiles. The orthoester group at the 17 and 21 positions of the dexamethasone backbone is a key area for chemical modification. Research is anticipated to move beyond simple orthoesters to more complex and multifunctional moieties.

Key Research Thrusts:

Novel Orthoester Moieties: Exploration of a diverse range of orthoester analogs by varying the alkyl or aryl substituents. This could involve the incorporation of biodegradable polymers or stimuli-responsive groups that trigger drug release under specific physiological conditions, such as changes in pH or enzyme concentration at the site of inflammation.

Bio-orthogonal Chemistry: Utilizing click chemistry and other bio-orthogonal reactions to conjugate targeting ligands, such as peptides or antibodies, to the 17,21-orthoester group. This approach would facilitate the development of highly specific drug conjugates.

Structure-Activity Relationship (SAR) Studies: Comprehensive SAR studies will be crucial to understand how modifications to the 17,21-orthoester structure influence the compound's pharmacokinetic and pharmacodynamic properties. Computational modeling and high-throughput screening will play a pivotal role in identifying lead candidates with optimal therapeutic profiles.

A hypothetical design for a next-generation analog could involve a Dexamethasone 17,21-orthoester linked to a biodegradable poly(lactic-co-glycolic acid) (PLGA) chain, terminating in a tumor-homing peptide. The synthesis would involve a multi-step process, beginning with the formation of the orthoester, followed by polymer conjugation and finally, peptide ligation.

Targeted Delivery Systems and Prodrug Strategies for Enhanced Preclinical Efficacy

To maximize the therapeutic efficacy of Dexamethasone 17,21-methylorthovalerate while minimizing off-target effects, the development of sophisticated targeted delivery systems and prodrug strategies is paramount. These approaches aim to deliver the active drug specifically to the site of action, thereby increasing its local concentration and reducing systemic exposure.

Emerging Delivery Platforms:

Nanoparticle-based Systems: Encapsulation of this compound within nanoparticles, such as liposomes, polymeric nanoparticles, or solid lipid nanoparticles, can improve its solubility, stability, and pharmacokinetic profile. Surface modification of these nanoparticles with targeting ligands can further enhance their accumulation in diseased tissues. For instance, enzyme-responsive nanoparticles have been explored for the targeted delivery of dexamethasone to treat inflammation in diabetes. nih.gov

Liposomal Formulations: Liposomes offer a versatile platform for the delivery of both hydrophilic and hydrophobic drugs. For steroidal compounds, liposomal formulations can prolong their circulation time and facilitate targeted delivery to inflamed tissues. nih.gov

Antibody-Drug Conjugates (ADCs): The conjugation of this compound to monoclonal antibodies that recognize specific antigens on target cells represents a highly promising strategy for diseases like cancer and autoimmune disorders. This approach ensures that the potent anti-inflammatory effects of the steroid are localized to the pathological site.

Prodrug Design: this compound itself can be considered a prodrug, designed to release dexamethasone upon hydrolysis of the orthoester linkage. Future prodrug strategies may involve the incorporation of enzyme-cleavable linkers that are selectively cleaved by enzymes overexpressed in target tissues.

| Delivery System | Mechanism of Action | Potential Preclinical Application |

| Polymeric Nanoparticles | Encapsulation and controlled release, with potential for surface functionalization for active targeting. | Chronic inflammatory diseases, cancer |

| Liposomes | Encapsulation in lipid bilayers for improved stability and targeted delivery to inflamed tissues. | Arthritis, uveitis |

| Antibody-Drug Conjugates | Covalent linkage to a monoclonal antibody for highly specific delivery to cells expressing the target antigen. | Autoimmune diseases, specific cancers |

| Stimuli-Responsive Prodrugs | Activation by specific physiological triggers (e.g., pH, enzymes) at the disease site. | Inflammatory bowel disease, solid tumors |

Integration of Multi-Omics Data in Preclinical Mechanistic Studies

To gain a deeper understanding of the molecular mechanisms underlying the therapeutic effects and potential side effects of this compound, the integration of multi-omics data is becoming increasingly important. This approach allows for a systems-level analysis of the drug's impact on various biological pathways.

Multi-Omics Approaches:

Genomics and Transcriptomics: These analyses can identify genes and signaling pathways that are modulated by this compound. This information is crucial for understanding its anti-inflammatory and immunosuppressive actions and for identifying potential biomarkers of drug response.

Proteomics: By studying the changes in protein expression and post-translational modifications, proteomics can provide insights into the functional consequences of the drug's interaction with its targets.

Metabolomics: This approach focuses on the global analysis of small-molecule metabolites and can reveal how this compound alters cellular metabolism. Metabolomic profiling has been used to study the side effects of dexamethasone treatment in rats. researchgate.net

Integrative Omics: The real power of this approach lies in the integration of data from different omics platforms. For example, combining transcriptomic and proteomic data can provide a more complete picture of the drug's mechanism of action, from gene expression to protein function.

A preclinical study could involve treating an animal model of rheumatoid arthritis with this compound and then performing a multi-omics analysis of synovial tissue. The integrated data could reveal novel therapeutic targets and biomarkers for monitoring treatment efficacy.

Advanced In Vitro and Organ-on-a-Chip Models for Pharmacological Evaluation

The development of more physiologically relevant in vitro models is crucial for the accurate preclinical evaluation of this compound and its next-generation analogs. These models can provide valuable insights into drug efficacy and toxicity before moving into more complex and expensive in vivo studies.

Innovative In Vitro Platforms:

3D Cell Cultures (Spheroids and Organoids): Three-dimensional cell culture models, such as spheroids and organoids, better mimic the in vivo microenvironment compared to traditional 2D cell cultures. nih.gov These models can be used to assess the anti-inflammatory and cytotoxic effects of this compound in a more realistic setting. For example, the impact of dexamethasone has been studied on three-dimensional stem cell spheroids. nih.gov

Organ-on-a-Chip (OOC) Technology: OOC platforms are microfluidic devices that recapitulate the key functional units of human organs. nih.govresearchgate.net These systems allow for the study of drug metabolism, efficacy, and toxicity in a dynamic and controlled environment. A "joint-on-a-chip" model, for instance, could be used to evaluate the efficacy of this compound in an arthritis model, complete with synovial cells, cartilage, and inflammatory mediators. A steroid-induced osteonecrosis model has been established using an organ-on-a-chip platform. nih.gov

Microfluidic Devices for High-Throughput Screening: Microfluidic systems can be designed for the high-throughput screening of novel this compound analogs, allowing for the rapid identification of lead compounds with desirable pharmacological properties.

| In Vitro Model | Key Features | Application for this compound |

| Spheroids | Self-assembled 3D cell aggregates. | Evaluation of anti-inflammatory and anti-proliferative effects in a tumor microenvironment mimic. |

| Organoids | 3D structures derived from stem cells that mimic organ architecture and function. | Testing efficacy and toxicity in patient-derived organoids for personalized medicine approaches. |

| Organ-on-a-Chip | Microfluidic devices that recreate the physiological environment of organs. | Pharmacokinetic and pharmacodynamic studies in multi-organ systems to predict in vivo responses. |

Investigation of this compound in Novel Preclinical Disease Paradigms

While dexamethasone is a well-established anti-inflammatory and immunosuppressive agent, the unique properties of this compound, such as its potential for sustained release and targeted delivery, open up possibilities for its investigation in novel preclinical disease paradigms where traditional corticosteroids have limitations.

Potential New Research Areas:

Neurodegenerative Diseases: Chronic neuroinflammation is a key feature of many neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Targeted delivery of this compound to the central nervous system could help to dampen this inflammatory response and potentially slow disease progression.

Metabolic Diseases: Low-grade chronic inflammation is increasingly recognized as a contributing factor to the pathogenesis of metabolic diseases like type 2 diabetes and non-alcoholic fatty liver disease (NAFLD). Investigating the effects of targeted this compound in preclinical models of these conditions could reveal new therapeutic avenues.

Fibrotic Diseases: Fibrosis, the excessive deposition of extracellular matrix, is a hallmark of many chronic diseases affecting organs such as the liver, lungs, and kidneys. The anti-inflammatory and anti-fibrotic properties of corticosteroids could be harnessed more effectively with targeted delivery of this compound to fibrotic tissues.

Cancer Immunotherapy: While high doses of systemic corticosteroids can be immunosuppressive, targeted delivery of lower doses of this compound to the tumor microenvironment could potentially modulate the immune response to enhance the efficacy of cancer immunotherapies.

The exploration of this compound in these novel preclinical disease paradigms, supported by advanced delivery systems and evaluation models, will be crucial in defining the next chapter of its therapeutic applications.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for quantifying Dexamethasone 17,21-methylorthovalerate in pharmaceutical formulations?

- Methodological Answer : Use nuclear magnetic resonance (NMR) spectroscopy, specifically -NMR and -NMR, to distinguish structural features. For example, -NMR can detect fluorinated derivatives of glucocorticoids, while -NMR identifies characteristic signals from methyl and ester groups. Chromatographic separation (HPLC or LC-MS) combined with reference standards (e.g., betamethasone 21-valerate analogs) ensures specificity .

Q. How can researchers validate the stability of this compound under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies (e.g., 40°C/75% RH for 6 months) with periodic sampling. Analyze degradation products via high-resolution mass spectrometry (HRMS) and compare against known impurities (e.g., 9-fluoro-11,17-dihydroxy derivatives). Include controls for hydrolytic degradation due to ester group sensitivity .